3-Ethyl-3-phenylvaleronitrile
Description
3-Ethyl-3-phenylvaleronitrile is an organic compound with the molecular formula C13H17N It is a nitrile derivative characterized by the presence of an ethyl group and a phenyl group attached to a valeronitrile backbone
Properties
CAS No. |
73840-27-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-ethyl-3-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
XXODCUUAJYJHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-phenylvaleronitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of phenylacetonitrile with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-3-phenylvaleronitrile may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-phenylvaleronitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-ethyl-3-phenylvaleramide or 3-ethyl-3-phenylvaleric acid.
Reduction: Formation of 3-ethyl-3-phenylvaleramine.
Substitution: Formation of halogenated derivatives of 3-ethyl-3-phenylvaleronitrile.
Scientific Research Applications
3-Ethyl-3-phenylvaleronitrile finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or acids, which may interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylvaleronitrile
- 3-Ethyl-2-methyl-5-phenylbenzoxazolium methyl sulfate
- 3-Ethyl-2-methyl-4-methyl-2,3-pyrroledicarboxylate
Uniqueness
3-Ethyl-3-phenylvaleronitrile is unique due to the specific positioning of the ethyl and phenyl groups on the valeronitrile backbone. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for targeted applications in synthesis and research.
Biological Activity
3-Ethyl-3-phenylvaleronitrile (C13H17N), also known as 3-ethyl-3-phenylpentanenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.
Structural Information
The molecular structure of 3-Ethyl-3-phenylvaleronitrile can be represented by the following:
- Molecular Formula : C13H17N
- SMILES : CCC(CC)(CC#N)C1=CC=CC=C1
- InChI : InChI=1S/C13H17N/c1-3-13(4-2,10-11-14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
Cytotoxicity
Cytotoxicity studies are crucial for assessing the potential of a compound as a therapeutic agent. In vitro assays have indicated that nitriles can exhibit cytotoxic effects on various cancer cell lines. For example, a study evaluating related compounds reported LC50 values ranging from 280 to 765 μg/ml against certain cancer cell lines, suggesting that 3-Ethyl-3-phenylvaleronitrile may possess similar cytotoxic properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for predicting the biological activity of new compounds. The presence of an ethyl group and a phenyl ring in the structure of 3-Ethyl-3-phenylvaleronitrile may enhance lipophilicity, potentially improving cellular uptake and bioavailability. Studies on similar compounds suggest that modifications in the alkyl chain and aromatic substitutions can significantly influence their biological activities.
Case Study 1: Antimicrobial Screening
A comparative study was conducted on various nitrile derivatives, including those structurally related to 3-Ethyl-3-phenylvaleronitrile. The results indicated that certain modifications could lead to enhanced antibacterial activity. For instance, a compound with a similar backbone exhibited MIC values as low as 0.073 mg/ml against E. coli, suggesting that structural optimizations could yield potent antimicrobial agents.
| Compound | MIC (mg/ml) | Target Organism |
|---|---|---|
| Compound A | 0.125 | E. sakazakii |
| Compound B | 0.083 | E. coli |
| Compound C | 0.073 | S. aureus |
| Compound D | 0.109 | K. pneumonia |
Case Study 2: Cytotoxicity Evaluation
In vitro studies on related nitriles have demonstrated varying degrees of cytotoxicity against human cancer cell lines. For example, one compound showed an LC50 value of 9.8 μg/ml against breast cancer cells, indicating substantial cytotoxic potential.
| Compound | LC50 (μg/ml) | Cancer Cell Line |
|---|---|---|
| Compound X | 9.8 | Breast Cancer |
| Compound Y | 280 | Lung Cancer |
| Compound Z | 765 | Prostate Cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
